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Compound of Interest

Compound Name: 4-Amino-4'-hydroxybenzophenone

Cat. No.: B076200

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and characterization of (4-aminophenyl)(4-hydroxyphenyl)methanone. The
information is intended for researchers, scientists, and professionals involved in drug
development and chemical synthesis.

Chemical Structure and Properties

(4-aminophenyl)(4-hydroxyphenyl)methanone, a substituted benzophenone, possesses both
an amine and a hydroxyl functional group on its respective phenyl rings. These groups
significantly influence its chemical and physical properties.

Chemical Structure:
Caption: 2D Chemical Structure of (4-aminophenyl)(4-hydroxyphenyl)methanone.

Table 1: Chemical and Physical Properties
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Property Value Source(s)

(4-aminophenyl)(4-

IUPAC Name

hydroxyphenyl)methanone
s 4-Amino-4'- e

nonyms
ynony hydroxybenzophenone

CAS Number 14963-34-9 [11[21[3114]
Molecular Formula C13H11NO2 [3114]
Molecular Weight 213.23 g/mol [3][4]
Appearance Solid (form not specified)
Melting Point Not available
Boiling Point Not available

The presence of both a polar

hydroxyl group and a basic

amino group suggests

otential solubility in polar

Solubility P yinp

organic solvents and acidic
agueous solutions. The
solubility in water is expected
to be low.[5]

Synthesis of (4-aminophenyl)(4-
hydroxyphenyl)methanone

The synthesis of (4-aminophenyl)(4-hydroxyphenyl)methanone can be achieved through a
multi-step process involving the formation of a phenyl ester followed by a Fries rearrangement.
This rearrangement is a key step in the synthesis of hydroxyaryl ketones.[6][7]

Experimental Protocols

Step 1: Synthesis of Phenyl 4-aminobenzoate (Precursor)
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A plausible precursor for the Fries rearrangement is phenyl 4-aminobenzoate. This can be
synthesized via Fischer esterification of 4-aminobenzoic acid with phenol.

Materials:

e 4-Aminobenzoic acid

e Phenol

o Concentrated sulfuric acid (catalyst)

o Methanol (solvent)

e Sodium carbonate solution (10%)

e Ice water

Procedure:

e Dissolve 4-aminobenzoic acid in methanol in a round-bottom flask.
e Add a catalytic amount of concentrated sulfuric acid to the solution.
e Add phenol to the reaction mixture.

o Reflux the mixture for several hours. The progress of the reaction should be monitored by
thin-layer chromatography (TLC).

o After completion, cool the reaction mixture and pour it into ice water.

o Neutralize the solution with a 10% sodium carbonate solution to precipitate the crude
product.

o Collect the precipitate by vacuum filtration and wash with cold water.

e Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain
pure phenyl 4-aminobenzoate.[8][9][10]

Step 2: Fries Rearrangement to (4-aminophenyl)(4-hydroxyphenyl)methanone
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The Fries rearrangement of phenyl 4-aminobenzoate will yield the target molecule. The amino

group may require protection (e.g., by acetylation) prior to the rearrangement to prevent side

reactions with the Lewis acid catalyst. The following is a general protocol that would need to be

optimized.

Materials:

Phenyl 4-aminobenzoate (or its N-protected derivative)

Anhydrous aluminum chloride (Lewis acid catalyst)

Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

Hydrochloric acid (for workup)

Ice

Procedure:

In a reaction vessel equipped with a stirrer and under a dry atmosphere, dissolve phenyl 4-
aminobenzoate in the anhydrous solvent.

Cool the solution in an ice bath.

Gradually add anhydrous aluminum chloride to the cooled solution with stirring. The amount
of catalyst is crucial and often required in stoichiometric excess as it complexes with both the
reactant and the product.[6][7]

After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and then heat as required. The reaction temperature influences the ratio of ortho to para
products, with lower temperatures generally favoring the para isomer.[6]

Monitor the reaction by TLC.

Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with
hydrochloric acid to decompose the aluminum chloride complex.

The product can then be extracted with a suitable organic solvent.
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» The organic layer is washed, dried, and the solvent is removed under reduced pressure.

e The crude product is purified by column chromatography or recrystallization.

Synthesis Workflow

Step 1: Esterification

G—Aminobenzoic Acid)

H2S04, Methanol, Reflux H2S04, Methanol, Reflux

G’henyl 4-aminobenzoate)

1. AICls, Anhydrous Solvent
2. H3O* workup

Step 2: Fries Rearrangement

@-aminophenyl)(4-hydroxyphenyl)methanon9

Click to download full resolution via product page

Caption: Proposed synthesis workflow for (4-aminophenyl)(4-hydroxyphenyl)methanone.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific studies in the public domain detailing the biological activity,
mechanism of action, or any associated signaling pathways for (4-aminophenyl)(4-
hydroxyphenyl)methanone. Research on benzophenone derivatives has explored their
potential as novel COX-2 inhibitors for the management of chronic pain.[11] However, these
studies focus on more complex, substituted methanone structures. Toxicological studies on the
parent compound, benzophenone, have been conducted, but these findings are not directly
transferable to its amino and hydroxy-substituted derivative.
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Further research is required to elucidate the pharmacological and toxicological profile of (4-
aminophenyl)(4-hydroxyphenyl)methanone.

Characterization Data

The identity and purity of synthesized (4-aminophenyl)(4-hydroxyphenyl)methanone can be
confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

Technique Data Source(s)

Spectral data available,

Mass Spectrometry (MS) confirming the molecular [3]
weight.

13C Nuclear Magnetic Spectral data available for (12]

Resonance (NMR) structural elucidation.

Spectral data available for
Infrared (IR) Spectroscopy ) ) o [12]
functional group identification.

Safety and Handling

Detailed safety and handling information for (4-aminophenyl)(4-hydroxyphenyl)methanone is
not readily available. As with any chemical compound, it should be handled with care in a well-
ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat, should be worn. For the related compound, (4-chlorophenyl)(4-
hydroxyphenyl)-methanone, it is advised to avoid contact with skin and eyes and to use with
adequate ventilation.[13] Similar precautions should be taken for the title compound.

Disclaimer: This document is intended for informational purposes for a technical audience and
does not constitute medical or safety advice. All laboratory work should be conducted in
accordance with established safety protocols and under the supervision of qualified personnel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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